11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitrophenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial or antiviral agent due to its unique structure and functional groups.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The furan ring and dibenzo[b,e][1,4]diazepin-1-one core may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-nitrophenyl)furan-2-carboxylic acid: Shares the furan and nitrophenyl groups but lacks the dibenzo[b,e][1,4]diazepin-1-one core.
2-chloro-4-nitrophenyl derivatives: Similar nitrophenyl group but different core structures.
Uniqueness
11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H26ClN3O5 |
---|---|
Molecular Weight |
520g/mol |
IUPAC Name |
6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26ClN3O5/c1-4-25(34)31-21-8-6-5-7-19(21)30-20-14-28(2,3)15-22(33)26(20)27(31)24-12-11-23(37-24)17-10-9-16(32(35)36)13-18(17)29/h5-13,27,30H,4,14-15H2,1-3H3 |
InChI Key |
BHBMABIGFAVFKB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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